4,5-Pyrimidinediamine, 6-chloro-N5-ethyl-
Description
4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- is a substituted pyrimidine derivative characterized by:
- Core structure: A pyrimidine ring with amino (-NH₂) groups at positions 4 and 5, a chlorine atom at position 6, and an ethyl (-CH₂CH₃) substituent on the N5 amino group.
- Molecular formula: Hypothetically estimated as C₆H₁₀ClN₄ (calculated based on pyrimidine backbone and substituent addition).
- Molecular weight: Approximately 172.62 g/mol (theoretical).
Pyrimidinediamine derivatives are often explored for pharmacological applications, particularly as dihydrofolate reductase (DHFR) inhibitors, due to their ability to interfere with folate metabolism .
Properties
IUPAC Name |
6-chloro-5-N-ethylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPEYKWTMWZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277874 | |
| Record name | 6-Chloro-N5-ethyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885500-43-6 | |
| Record name | 6-Chloro-N5-ethyl-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885500-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N5-ethyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 4,5-diaminopyrimidine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : N4-benzyl (logP ~2.1) and N4-(4-chlorophenyl) (logP ~2.8) analogs exhibit higher lipophilicity than the hypothetical N5-ethyl derivative (estimated logP ~1.5), suggesting better membrane permeability for drug candidates .
- Solubility : Methoxy groups (e.g., diaveridine) enhance aqueous solubility compared to halogenated or alkylated derivatives .
Biological Activity
4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- is a pyrimidine derivative characterized by a unique molecular structure that includes a pyrimidine ring with an ethyl group at the N5 position and a chlorine atom at the 6 position. The molecular formula is with a molecular weight of 144.56 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structure of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- allows for various chemical interactions due to the presence of both electron-donating (amino) and electron-withdrawing (chloro) groups. This duality may enhance its binding affinity to specific biological targets, making it a candidate for therapeutic exploration.
Research indicates that the compound exhibits significant biological activity through its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts crucial biochemical pathways essential for cellular function, which is particularly relevant in disease states such as cancer and infections.
Biological Activity Overview
The biological activities of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains and fungi. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
| Enzyme Inhibition | Inhibits specific enzymes related to disease pathways. |
Case Studies
- Antimicrobial Activity : A study investigated the efficacy of 4,5-Pyrimidinediamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the N5 position significantly enhanced antimicrobial potency compared to the parent compound.
- Anticancer Potential : In vitro assays demonstrated that 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
- Enzyme Interaction Studies : Research focused on the binding affinity of 4,5-Pyrimidinediamine to dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in pathogens. The compound was found to effectively inhibit DHFR activity, suggesting its potential as an antiparasitic agent.
Synthesis Methods
The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N5-ethyl- can be achieved through several methods:
- Direct Amination : Utilizing appropriate amines with pyrimidine derivatives under controlled conditions.
- Chlorination Reactions : Introducing chlorine at the 6 position via electrophilic substitution reactions.
- Flow Chemistry Techniques : Employed in industrial settings to optimize yield and purity.
Applications
The versatility of 4,5-Pyrimidinediamine extends across various fields:
- Medicinal Chemistry : As a potential therapeutic agent for infectious diseases and cancer.
- Agricultural Chemistry : Investigated for use in developing new agrochemicals.
- Synthetic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
